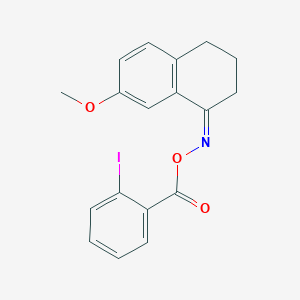![molecular formula C15H14N2O5S B390398 4-{[3-(AMINOSULFONYL)-4-METHYLBENZOYL]AMINO}BENZOIC ACID](/img/structure/B390398.png)
4-{[3-(AMINOSULFONYL)-4-METHYLBENZOYL]AMINO}BENZOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(AMINOSULFONYL)-4-METHYLBENZOYL]AMINO}BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid moiety and a sulfamoylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(AMINOSULFONYL)-4-METHYLBENZOYL]AMINO}BENZOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methyl-3-sulfamoylbenzoic acid with 4-aminobenzoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[3-(AMINOSULFONYL)-4-METHYLBENZOYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
4-{[3-(AMINOSULFONYL)-4-METHYLBENZOYL]AMINO}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{[3-(AMINOSULFONYL)-4-METHYLBENZOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid: A simpler analog with similar structural features but lacking the sulfamoyl group.
4-Methylbenzoic acid: Another analog with a methyl group but without the sulfamoyl and amino groups.
Uniqueness
4-{[3-(AMINOSULFONYL)-4-METHYLBENZOYL]AMINO}BENZOIC ACID is unique due to the presence of both the sulfamoyl and amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .
Propriétés
Formule moléculaire |
C15H14N2O5S |
|---|---|
Poids moléculaire |
334.3g/mol |
Nom IUPAC |
4-[(4-methyl-3-sulfamoylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C15H14N2O5S/c1-9-2-3-11(8-13(9)23(16,21)22)14(18)17-12-6-4-10(5-7-12)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)(H2,16,21,22) |
Clé InChI |
ZBSGKRHZSNIGAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(3-Methylphenyl)methylsulfanyl]quinoline](/img/structure/B390315.png)
![2-[(4-methylphenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B390316.png)
![4-[2-(Anilinocarbothioyl)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B390317.png)
![[2-[(E)-[(4-octoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B390318.png)


![N-[4-(decyloxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B390325.png)
![7-ethyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B390327.png)

![N-(5-tert-butyl-3-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-2-ethylphenyl)-N'-(3-chloro-4-methoxyphenyl)urea](/img/structure/B390330.png)
![3-(diethylsulfamoyl)-N-[3-[(4-nitrobenzoyl)amino]phenyl]benzamide](/img/structure/B390331.png)
![1-{[2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B390332.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B390333.png)
![N-[2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]-N-(4-bromophenyl)amine](/img/structure/B390339.png)
